![molecular formula C16H13N5O3S B2631108 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 446852-23-9](/img/structure/B2631108.png)

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

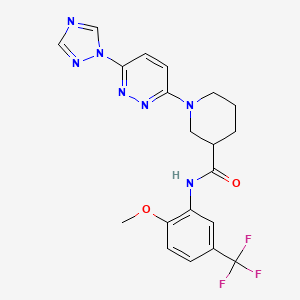

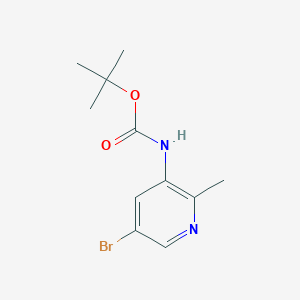

“2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid” is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.37. It is related to a series of compounds that have been synthesized and screened for their antibacterial, anticancer, and anti-TB activities .

Molecular Structure Analysis

The molecular structure of these compounds involves the presence of a tetrazole moiety, which is a bioisostere of the carboxylic acid group . This can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .科学的研究の応用

Electrochemical Properties and Reduction Mechanisms

- Electrochemical Cleavage of Azo Bond : The electrochemical reduction of compounds structurally similar to 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has been studied. These compounds exhibit significant changes in electrochemical behavior based on the position of the sulfo substituent relative to the azo bridge and the pH of the solution. This research helps in understanding the reduction mechanisms leading to products like 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

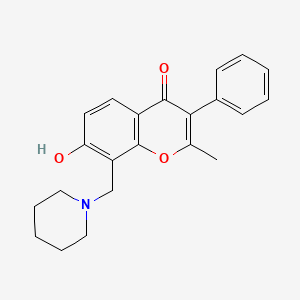

Antitumor Activity

- Asymmetric Bis(s-triazole Schiff-base)s : Studies involving compounds with a similar sulfanylacetic acid structure have shown antitumor activity against various cell lines. The derivatives of these compounds, such as bis-s-triazole sulfanylacetic acid mono-Schiff bases, were found to have significant in vitro antitumor activity, highlighting the potential of related compounds in cancer research (Hu, Hou, Xie, & Huang, 2008).

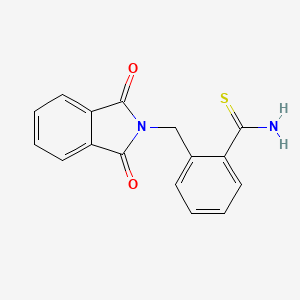

Antimicrobial and Hemolytic Agents

- Antimicrobial and Hemolytic Properties : Research on N-substituted derivatives of similar compounds, like 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, has demonstrated antimicrobial and hemolytic activities. These compounds have been found to be active against a variety of microbial species, offering insights into their potential applications in antimicrobial therapies (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Drug Metabolism

- Metabolic Pathways of Antidepressants : The oxidative metabolism of novel antidepressants, such as Lu AA21004, which contains a similar phenylsulfanyl structure, has been investigated. This research provides insights into the enzymes involved in the metabolism of these compounds, contributing to the understanding of how similar compounds might be processed in the human body (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antimicrobial Properties of Derivatives

- Derivatives with Antimicrobial Activity : Benzoic acid derivatives, including those with structural similarities to the compound , have been synthesized and shown to have significant antimicrobial activities against various bacteria and fungi. This suggests the potential for developing new antimicrobial agents based on similar chemical structures (El-Meguid, 2014).

作用機序

Target of Action

Tetrazoles, a key structural component of this compound, are known to have diverse biological applications and can act as nonclassical bioisosteres of carboxylic acids .

Mode of Action

Tetrazoles, which are part of this compound, are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, which are part of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Compounds containing tetrazole structures have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. The tetrazole ring in this compound can mimic the carboxylic acid group, allowing it to participate in enzyme binding and inhibition. It interacts with enzymes such as angiotensin-converting enzyme (ACE) and various proteases, inhibiting their activity and thus affecting biochemical pathways. The compound’s ability to form stable complexes with metal ions also enhances its biochemical utility .

Cellular Effects

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its binding interactions with biomolecules. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzyme active sites. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The compound also affects gene expression by binding to transcription factors, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid vary with dosage in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and clearance from the body. The compound can also affect the levels of various metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its overall distribution and localization .

Subcellular Localization

The subcellular localization of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its activity and function .

特性

IUPAC Name |

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-14(17-13-9-5-4-8-12(13)15(23)24)10-25-16-18-19-20-21(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYMWVFNCKOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)